Enhanced Antiauxin Activity of 5,7-Dichloroindole Derivatives Compared to Non-Chlorinated and Alternative Halogenated Analogs
A derivative of 5,7-dichloro-1H-indole-3-carbaldehyde, specifically α-(5,7-dichloroindole-3-)isobutyric acid, demonstrates potent antiauxin activity that is stronger than the established antiauxin α-(p-chlorophenoxy)isobutyric acid and comparable to 2,3,5-triiodobenzoic acid [1]. In contrast, the unsubstituted parent compound (indole-3-carbaldehyde) and mono-chlorinated derivatives lack this specific antiauxin profile. The 5,7-dichloro substitution pattern is critical for achieving this biological activity.
| Evidence Dimension | Antiauxin activity (inhibition of auxin-mediated elongation) |
|---|---|
| Target Compound Data | α-(5,7-dichloroindole-3-)isobutyric acid (derived from 5,7-dichloro-1H-indole-3-carbaldehyde): Activity stronger than α-(p-chlorophenoxy)isobutyric acid and comparable to 2,3,5-triiodobenzoic acid. |
| Comparator Or Baseline | α-(p-chlorophenoxy)isobutyric acid (weaker activity); 2,3,5-triiodobenzoic acid (comparable activity). |
| Quantified Difference | Not quantified as a single value; qualitative comparison of relative potency. |
| Conditions | Avena coleoptile elongation inhibition assay; rice seedling root growth stimulation assay. |
Why This Matters
This establishes the 5,7-dichloroindole scaffold as a privileged structure for developing novel antiauxin agents, justifying the procurement of this specific building block for agrochemical research programs targeting auxin signaling pathways.
- [1] Hatano, T., Kato, Y., Katayama, M., & Marumo, S. (1989). A new indolic antiauxin, α-(5,7-dichloroindole-3-)isobutyric acid: its chemical synthesis and biological activity. Experientia, 45(4), 400–402. View Source
